molecular formula C14H8Br2F4 B14583131 1,1'-(1,1,2,2-Tetrafluoroethane-1,2-diyl)bis(2-bromobenzene) CAS No. 61547-73-7

1,1'-(1,1,2,2-Tetrafluoroethane-1,2-diyl)bis(2-bromobenzene)

Cat. No.: B14583131
CAS No.: 61547-73-7
M. Wt: 412.01 g/mol
InChI Key: VHVVCHAHLRFHKZ-UHFFFAOYSA-N
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Description

1,1’-(1,1,2,2-Tetrafluoroethane-1,2-diyl)bis(2-bromobenzene) is a complex organic compound that features both fluorine and bromine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(1,1,2,2-Tetrafluoroethane-1,2-diyl)bis(2-bromobenzene) typically involves the following steps:

    Starting Materials: The synthesis begins with 1,1,2,2-tetrafluoroethane and 2-bromobenzene.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the coupling of the bromobenzene rings to the tetrafluoroethane backbone.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of advanced catalysts and automated systems can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

1,1’-(1,1,2,2-Tetrafluoroethane-1,2-diyl)bis(2-bromobenzene) can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other functional groups through nucleophilic substitution.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.

Scientific Research Applications

1,1’-(1,1,2,2-Tetrafluoroethane-1,2-diyl)bis(2-bromobenzene) has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of fluorinated and brominated compounds with biological molecules.

    Industry: Used in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1,1’-(1,1,2,2-Tetrafluoroethane-1,2-diyl)bis(2-bromobenzene) involves its interaction with specific molecular targets. The fluorine atoms can form strong bonds with other elements, while the bromine atoms can participate in various chemical reactions. These interactions can affect the compound’s reactivity and stability, making it useful in different applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1’-(1,1,2,2-Tetrafluoroethane-1,2-diyl)bis(2-bromobenzene) is unique due to the presence of both fluorine and bromine atoms, which impart specific reactivity and stability characteristics. This makes it particularly valuable in applications requiring high-performance materials and specialized chemical reactions.

Properties

CAS No.

61547-73-7

Molecular Formula

C14H8Br2F4

Molecular Weight

412.01 g/mol

IUPAC Name

1-bromo-2-[2-(2-bromophenyl)-1,1,2,2-tetrafluoroethyl]benzene

InChI

InChI=1S/C14H8Br2F4/c15-11-7-3-1-5-9(11)13(17,18)14(19,20)10-6-2-4-8-12(10)16/h1-8H

InChI Key

VHVVCHAHLRFHKZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(C(C2=CC=CC=C2Br)(F)F)(F)F)Br

Origin of Product

United States

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